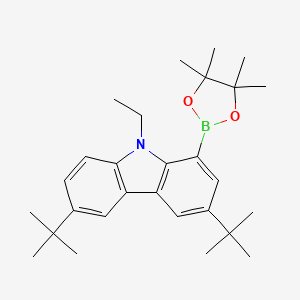
3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of bulky tert-butyl groups and a boronic acid pinacol ester moiety, which makes it a valuable building block in organic synthesis and materials science.
Méthodes De Préparation
The synthesis of 3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester typically involves multiple steps. One common method is the Friedel-Crafts alkylation of carbazole with tert-butyl chloride in the presence of aluminum trichloride (AlCl3) to introduce the tert-butyl groups . The boronic acid pinacol ester moiety can be introduced through a subsequent reaction with boronic acid derivatives under suitable conditions .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the boronic acid pinacol ester site.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Applications De Recherche Scientifique
3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Biology: Its derivatives are explored for potential biological activities and as probes in biochemical studies.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in drug delivery systems.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bulky tert-butyl groups can disrupt π-π interactions, leading to loose molecular packing in films, which is beneficial for its use in OLEDs . The boronic acid pinacol ester moiety allows for easy functionalization and coupling reactions .
Comparaison Avec Des Composés Similaires
Compared to other carbazole derivatives, 3,6-Di-tert-butyl-9-ethyl-9H-carbazole-1-boronic Acid Pinacol Ester is unique due to its combination of tert-butyl groups and boronic acid pinacol ester moiety. Similar compounds include:
3,6-Di-tert-butylcarbazole: Lacks the boronic acid pinacol ester moiety.
9,9′-[1,1′-Biphenyl]-4,4′-diylbis[3,6-di-tert-butyl-9H-carbazole]: Contains additional biphenyl groups.
This compound’s unique structure makes it a versatile and valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C28H40BNO2 |
|---|---|
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
3,6-ditert-butyl-9-ethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
InChI |
InChI=1S/C28H40BNO2/c1-12-30-23-14-13-18(25(2,3)4)15-20(23)21-16-19(26(5,6)7)17-22(24(21)30)29-31-27(8,9)28(10,11)32-29/h13-17H,12H2,1-11H3 |
Clé InChI |
WTAZOXJYTFDAIJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N(C4=C3C=C(C=C4)C(C)(C)C)CC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















